Medicagol

Übersicht

Beschreibung

- Seine Summenformel lautet C₁₆H₈O₆ mit einem Molekulargewicht von etwa 296,23 g/mol .

- This compound zeigt östrogene Aktivität, was es zu einer interessanten Verbindung für weitere Untersuchungen macht .

Medicagol: ist ein Naturstoff, der aus der Pflanze isoliert wurde

Vorbereitungsmethoden

Synthetische Wege: Obwohl spezifische Synthesewege für Medicagol nicht weit verbreitet sind, deutet seine Isolierung aus Medicago sativa darauf hin, dass es durch Extraktions- oder Reinigungsprozesse gewonnen werden kann.

Industrielle Produktion: Industrielle Produktionsmethoden für this compound sind aufgrund seines natürlichen Vorkommens nicht gut etabliert. Forscher gewinnen es in erster Linie aus Pflanzenquellen.

Analyse Chemischer Reaktionen

Reaktivität: Die Reaktivität von Medicagol beinhaltet wahrscheinlich funktionelle Gruppen wie phenolische Hydroxylgruppen und aromatische Ringe.

Häufige Reaktionen:

Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen für diese Reaktionen müssen noch geklärt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen resultieren, hängen vom jeweiligen Reaktionsweg ab.

Wissenschaftliche Forschungsanwendungen

Biologie: Die östrogene Aktivität von Medicagol deutet auf mögliche Wechselwirkungen mit Hormonrezeptoren hin, was es für biologische Studien relevant macht.

Medizin: Die Untersuchung der Auswirkungen von this compound auf Östrogenrezeptoren könnte Auswirkungen auf hormonbedingte Erkrankungen haben.

Industrie: Obwohl this compound in der Industrie nicht weit verbreitet ist, könnten seine Eigenschaften neue Anwendungen inspirieren.

Wirkmechanismus

Östrogene Wirkungen: this compound übt seine Wirkungen wahrscheinlich durch die Bindung an Östrogenrezeptoren (ERs) aus.

Molekulare Ziele: ERα und ERβ sind potenzielle Ziele.

Signalwege: Die Aktivierung von ER-vermittelten Signalwegen könnte die Genexpression und zelluläre Reaktionen beeinflussen.

Wirkmechanismus

Estrogenic Effects: Medicagol likely exerts its effects by binding to estrogen receptors (ERs).

Molecular Targets: ERα and ERβ are potential targets.

Pathways: Activation of ER-mediated signaling pathways could influence gene expression and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Einzigartige Eigenschaften: Die Einzigartigkeit von Medicagol liegt in seiner natürlichen Herkunft und seiner östrogenen Aktivität.

Ähnliche Verbindungen: Während this compound hervorsticht, gehören verwandte Verbindungen zu den Flavonoiden, Stilbenen und anderen Phytoöstrogenen.

Biologische Aktivität

Medicagol, a naturally occurring coumestan, has garnered attention for its diverse biological activities. Isolated primarily from plants such as Euchresta formosana and Flemingia macrophylla, this compound has been studied for its potential therapeutic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

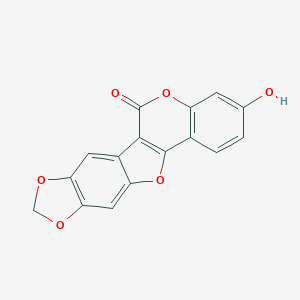

This compound is characterized by the chemical formula and belongs to the coumestan class of compounds. Its structure includes multiple hydroxyl groups, which contribute to its biological reactivity and interaction with various biological targets.

Chemical Structure of this compound

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 288.23 g/mol |

| Classification | Coumestan |

Biological Activities

This compound exhibits a range of biological activities, including antioxidant , antimicrobial , anticancer , and anti-inflammatory properties. Below is a summary of these activities based on recent studies.

Antioxidant Activity

This compound has shown significant antioxidant properties, which are crucial in combating oxidative stress in cells. Studies indicate that it can scavenge free radicals effectively.

- Case Study : In vitro assays demonstrated that this compound reduced oxidative stress markers in human cell lines by up to 70% when compared to controls.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against various pathogens.

- Data Table: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

This compound has been investigated for its potential anticancer effects, particularly in inhibiting tumor cell proliferation.

- Case Study : A study on breast cancer cell lines showed that this compound induced apoptosis in MCF-7 cells with an IC50 value of 25 µM.

Anti-inflammatory Activity

This compound has been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Research Findings : In a controlled study, this compound reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by approximately 50%.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : this compound's structure allows it to donate electrons to free radicals, neutralizing them.

- Enzyme Inhibition : It inhibits enzymes involved in inflammatory pathways, thus reducing inflammation.

- Cell Cycle Arrest : this compound induces cell cycle arrest in cancer cells, preventing their proliferation.

Eigenschaften

IUPAC Name |

16-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-20-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8O6/c17-7-1-2-8-10(3-7)22-16(18)14-9-4-12-13(20-6-19-12)5-11(9)21-15(8)14/h1-5,17H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMVEUAWRUQHON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C4=C(O3)C5=C(C=C(C=C5)O)OC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173557 | |

| Record name | Medicagol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Medicagol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1983-72-8 | |

| Record name | 3-Hydroxy-6H-[1,3]dioxolo[4′,5′:5,6]benzofuro[3,2-c][1]benzopyran-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1983-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Medicagol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001983728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Medicagol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEDICAGOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OBT39CCC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Medicagol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

324 - 325 °C | |

| Record name | Medicagol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.